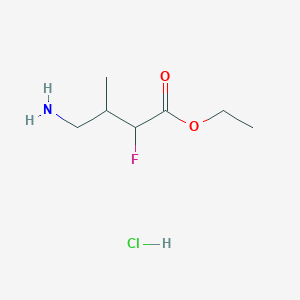

ethyl4-amino-2-fluoro-3-methylbutanoatehydrochloride,Mixtureofdiastereomers

Description

Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride is a fluorinated β-amino ester derivative with a stereogenic center at the 3-methyl position and additional stereochemical complexity due to the fluorine substituent. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media compared to its free base form. This diastereomeric mixture introduces challenges in separation, characterization, and pharmacological application due to differences in physical and chemical properties between isomers .

Diastereomers, unlike enantiomers, exhibit distinct melting points, solubilities, and chromatographic retention times, which necessitate specialized analytical methods for quantification and purification .

Properties

IUPAC Name |

ethyl 4-amino-2-fluoro-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2.ClH/c1-3-11-7(10)6(8)5(2)4-9;/h5-6H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVGQUZRZPQLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride involves several steps. One common synthetic route includes the esterification of 4-amino-2-fluoro-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Valganciclovir Hydrochloride (Diastereomeric Mixture)

Structural and Analytical Comparison

Valganciclovir hydrochloride, an antiviral prodrug, is a well-documented diastereomeric mixture. Its quantification in pharmacopeial standards involves summing chromatographic peak areas for both diastereomers using high-performance liquid chromatography (HPLC). A correction factor (CF) is applied to account for solvent and water content:

$$ \text{CF} = \left(\frac{WS}{RS}\right) \left(\frac{100 - S_S}{100}\right) $$

where $ WS $ is the weight of the reference standard, $ RS $ is the peak area, and $ S_S $ is the solvent/water percentage .

N-Ethyl-dl-Norephedrine Hydrochloride and Derivatives

Functional Group and Application Comparison N-Ethyl-dl-norephedrine hydrochloride (CAS 4831-14-5) and its deuterated analog (CAS N/A) are structurally related to ephedrine derivatives. These compounds, like the target molecule, exist as diastereomeric mixtures due to multiple stereogenic centers. Key differences include:

- Backbone Structure: Norephedrine derivatives feature a phenethylamine scaffold, whereas the target compound has a fluorinated butanoate ester.

- Analytical Challenges : Both classes require chiral chromatography or derivatization for separation, but fluorinated compounds may exhibit unique retention behaviors due to polar fluorine atoms .

Thioridazine 5-Sulfoxide (Mixture of Diastereomers)

Physicochemical Property Contrast

Thioridazine 5-sulfoxide (CAS 7776-05-8) is a sulfoxide-containing diastereomeric mixture with distinct oxidation states. Unlike the target compound:

- Polarity : The sulfoxide group increases polarity, affecting solubility and chromatographic retention.

- Stability: Sulfoxides are prone to further oxidation, whereas fluorinated esters like ethyl 4-amino-2-fluoro-3-methylbutanoate HCl are more chemically inert .

Research Implications

The comparison underscores that diastereomeric mixtures demand tailored analytical strategies. For ethyl 4-amino-2-fluoro-3-methylbutanoate HCl, the fluorine atom and ester group may necessitate modified mobile phases in HPLC (e.g., ion-pairing agents) to resolve isomers. Pharmacopeial methods for valganciclovir provide a template for correction factor applications in quantification , while thioridazine sulfoxide highlights stability considerations for fluorinated analogs. Future studies should explore crystallization-induced diastereomer resolution or enzymatic methods for large-scale purification.

Biological Activity

Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride, a compound characterized by its unique structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride is a derivative of amino acids and exhibits properties typical of amino acid analogs. Its structure includes:

- Amino Group : Contributes to its interaction with biological molecules.

- Fluorine Atom : Enhances lipophilicity and may influence receptor binding.

- Methyl Groups : Affect steric hindrance and overall molecular conformation.

The compound exists as a mixture of diastereomers, which can exhibit different biological activities due to variations in spatial arrangement.

The biological activity of ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride primarily involves its interaction with specific molecular targets within cells. The amino group is capable of forming hydrogen bonds with various biomolecules, while the fluorine atom may enhance binding affinity to receptors or enzymes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating biochemical processes.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.

- Cellular Uptake : The structural characteristics facilitate cellular uptake, allowing for intracellular effects.

Biological Activity and Therapeutic Applications

Research indicates that ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride holds promise in various therapeutic contexts:

- Antiviral Activity : Preliminary studies suggest efficacy against hepatitis C virus (HCV) by inhibiting viral replication mechanisms .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, particularly in autoimmune diseases .

- Cancer Therapeutics : Its ability to inhibit key signaling pathways involved in tumor growth has been explored, suggesting potential applications in oncology .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- HCV Treatment :

- Inflammation Modulation :

- Cancer Cell Line Studies :

Data Summary

The following table summarizes key findings related to the biological activity of ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride:

| Activity Type | Target/Mechanism | Observations/Results |

|---|---|---|

| Antiviral | HCV replication | Significant reduction in viral load |

| Anti-inflammatory | Cytokine modulation | Decreased levels of pro-inflammatory cytokines |

| Cancer therapy | Tumor cell proliferation | Induction of apoptosis and inhibition of growth |

Q & A

How can researchers optimize the synthesis of ethyl 4-amino-2-fluoro-3-methylbutanoate hydrochloride to minimize diastereomer formation?

Basic Research Question

Methodological Answer:

Synthetic optimization requires precise control of reaction conditions (e.g., temperature, solvent, and stoichiometry) to favor stereochemical uniformity. For example, the use of chiral auxiliaries or enantioselective catalysts during the fluorination step may reduce diastereomer formation. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) can isolate the target compound, as demonstrated in analogous procedures for related esters . Additionally, hydrochloric acid treatment in dioxane (as in EP 4374877) efficiently generates the hydrochloride salt while maintaining stereochemical integrity .

What advanced chromatographic techniques are effective for separating and characterizing diastereomers of this compound?

Advanced Research Question

Methodological Answer:

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for resolving diastereomers. For instance, impurities in structurally similar compounds (e.g., SR 142948A hydrochloride) are resolved using reverse-phase HPLC with UV detection at 254 nm . Coupling HPLC with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy enhances characterization. ¹H-NMR analysis (as in EP 4374877) can distinguish diastereomers via splitting patterns in the δ 3.8–4.0 ppm region, corresponding to fluorinated methylene protons .

How can computational modeling aid in predicting the stability and reactivity of this compound under varying experimental conditions?

Advanced Research Question

Methodological Answer:

Density functional theory (DFT) calculations can predict steric and electronic effects influencing diastereomer stability. For example, modeling the energy barriers for epimerization at the 2-fluoro-3-methyl position helps identify conditions (e.g., pH, solvent polarity) that minimize racemization. Molecular dynamics simulations also assess solvation effects, which are critical for optimizing reaction media (e.g., dioxane vs. dichloromethane) .

What analytical methods are recommended for validating the purity of the diastereomeric mixture?

Basic Research Question

Methodological Answer:

Combine multiple orthogonal techniques:

- Elemental Analysis: Confirm empirical formula (e.g., C₇H₁₃FNO₂·HCl) via combustion analysis.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA): Assess hygroscopicity and thermal stability, especially for hydrochloride salts .

- ¹H/¹³C-NMR: Quantify diastereomer ratios using integration of distinct proton signals (e.g., methyl or fluorinated groups) .

How do researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) across studies?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from differences in diastereomer ratios or crystallization conditions. Reproduce experiments under standardized protocols (e.g., solvent recrystallization in ethyl acetate/hexane). Cross-reference with structural analogs: For example, ethyl 4-chloro-3-hydroxybutanoate’s safety data highlights solvent compatibility and decomposition thresholds, providing a baseline for stability comparisons . Stress testing (e.g., exposure to heat, light, or humidity) further clarifies property variations .

What strategies are employed to study the compound’s stability in aqueous vs. non-aqueous media?

Advanced Research Question

Methodological Answer:

- Kinetic Studies: Monitor degradation via HPLC at intervals under controlled pH (e.g., phosphate buffers) and temperature.

- Isotopic Labeling: Use deuterated solvents (D₂O) in NMR to track proton exchange at labile sites (e.g., amine or hydroxyl groups).

- Accelerated Stability Testing: Expose samples to 40°C/75% relative humidity (ICH guidelines) and analyze degradation products .

How can researchers design experiments to evaluate the compound’s potential as a bioactive intermediate?

Basic Research Question

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify the fluoro-methyl group or ester moiety and test bioactivity against target enzymes (e.g., proteases or kinases).

- In Silico Screening: Dock diastereomers into protein active sites (e.g., using AutoDock Vina) to predict binding affinities.

- In Vitro Assays: Evaluate cytotoxicity and metabolic stability in hepatic microsomes, referencing protocols for analogs like LY2409881 hydrochloride .

What are the challenges in scaling up diastereomer separation from laboratory to pilot-scale synthesis?

Advanced Research Question

Methodological Answer:

Scaling requires transitioning from column chromatography to preparative HPLC or simulated moving bed (SMB) chromatography. Optimize solvent consumption and flow rates using data from small-scale runs. For example, impurity resolution in pharmaceutical intermediates (e.g., MM0435 series) uses gradient elution with acetonitrile/water mixtures, balancing resolution and throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.